molecular formula C23H26N4O B5625888 1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine

1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine

Cat. No. B5625888
M. Wt: 374.5 g/mol
InChI Key: SLKDJPVEGAWFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multistep reactions, starting from basic precursors to achieve the desired structural complexity. For instance, the synthesis of related compounds such as 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol derivatives has been described, showcasing methods to introduce functional groups that contribute to the compound's activity (Bruno et al., 1994). Similarly, Domino reactions provide selective access to pyrazolo-fused naphthyridines and other heterocycles, highlighting the versatility of reactions involving pyrazole derivatives (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of pyrazole rings, often fused with other cyclic systems to enhance biological activity. X-ray crystallography provides insights into the molecular geometry, showcasing how substituents on the pyrazole ring influence overall molecular architecture (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including condensation with carbonyl groups, which is a common strategy for synthesizing novel compounds with potential biological activities. Such reactions expand the chemical diversity of pyrazole-based compounds and facilitate the exploration of their pharmacological potential (Ghaedi et al., 2015).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar piperidine derivatives . Additionally, more research could be done to optimize the synthesis process and explore other potential reactions involving this compound.

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-1-(3,3-diphenylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-18-15-21(24)27(25-18)16-22(28)26-14-8-13-23(17-26,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,15H,8,13-14,16-17,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKDJPVEGAWFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.